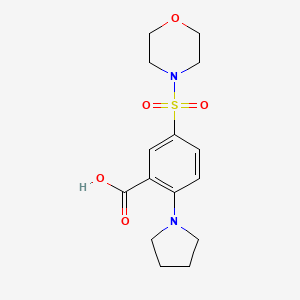

5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid

Description

5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a benzoic acid derivative characterized by a morpholine sulfonyl group at the 5-position and a pyrrolidin-1-yl substituent at the 2-position.

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c18-15(19)13-11-12(3-4-14(13)16-5-1-2-6-16)23(20,21)17-7-9-22-10-8-17/h3-4,11H,1-2,5-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCGCIMQYBQMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790271-13-5 | |

| Record name | 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including enzyme inhibition, antibacterial properties, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzoic acid moiety with a morpholine-4-sulfonyl group and a pyrrolidin-1-yl group. Its molecular formula is with a molecular weight of approximately 354.42 g/mol . The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential role as an inhibitor of various enzymes, which is crucial for drug discovery. Preliminary findings suggest that it may inhibit pathways related to cell proliferation and survival, indicating potential anti-cancer properties .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) observed were comparable to established antibiotics, suggesting its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Studies : A study evaluated the antibacterial activity of various derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial effects against Gram-positive bacteria at MIC values ranging from 3.12 to 12.5 μg/mL .

- Enzyme Inhibition : Another research effort investigated the enzyme inhibitory effects of synthesized compounds similar to this compound. The findings revealed strong inhibitory activity against acetylcholinesterase (AChE) and urease, further supporting its therapeutic potential in treating conditions affected by these enzymes .

- Cancer Research : Studies have suggested that the compound may play a role in cancer treatment by targeting specific pathways involved in tumor growth and metastasis. Further research is needed to elucidate its mechanisms of action and efficacy in vivo .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | Contains piperidine instead of morpholine | May exhibit different binding properties |

| 5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethylphenyl)-benzenesulfonamide | Contains amino group and trifluoromethyl substituent | Potentially higher activity against certain enzymes |

| 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | Features bromine substitution on the benzoic ring | May enhance lipophilicity |

The distinct combination of functional groups in this compound may provide unique pharmacological properties compared to these similar compounds .

Scientific Research Applications

Drug Discovery

5-(Morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is being studied for its potential as a lead compound in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of several diseases, including cancer and metabolic disorders. Preliminary research indicates that it may inhibit specific pathways related to cell proliferation and survival, suggesting anti-cancer properties.

Enzyme Inhibition

Research has shown that this compound exhibits significant enzyme inhibitory activity. It has been investigated for its ability to inhibit various enzymes that are critical in disease pathways. For instance, studies have suggested that it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anti-Cancer Activity

In one study, the compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated that this compound significantly reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Metabolic Disorder Treatment

Another investigation focused on the compound's potential use in treating metabolic disorders. The study highlighted its ability to modulate glucose metabolism and improve insulin sensitivity in preclinical models. These findings suggest that it could be developed further as a therapeutic agent for conditions such as type 2 diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic Acid

- Structure : Replaces morpholine with piperidine in the sulfonyl group.

- Hydrogen Bonding: Morpholine’s ether oxygen may enhance interactions with biological targets via hydrogen bonding.

- Inferred Properties : Piperidine’s lack of oxygen could reduce solubility but increase lipophilicity, favoring membrane permeability.

- Reference :

Benzimidazole Derivatives (e.g., Compounds 3o, 3p, 3q, 3r)

- Structure : Share a morpholine sulfonyl group but feature a benzimidazole core instead of benzoic acid.

- Key Differences :

- Acidity : Benzimidazoles lack the carboxylic acid group, reducing acidity (pKa ~5.6 for benzimidazole vs. ~4.2 for benzoic acid).

- Thermal Stability : Decomposition observed at 98–102°C for 3o/3p, suggesting lower stability compared to benzoic acid derivatives (e.g., unsubstituted benzoic acid melts at 122°C).

- Biological Activity : Likely designed as protease inhibitors or kinase modulators due to benzimidazole’s prevalence in drug discovery.

- Reference :

4-(Morpholine-4-sulfonyl)-benzenesulfonyl Chloride

- Structure : Contains a reactive sulfonyl chloride group and morpholine sulfonyl substituent.

- Key Differences :

- Reactivity : Sulfonyl chloride enables nucleophilic substitution, making it a synthetic precursor.

- Melting Point : Higher mp (150–152°C) suggests strong crystalline packing, contrasting with benzoic acid derivatives’ moderate mp.

- Commercial Use : Priced at JPY 48,500/g (1g), indicating high cost for specialized synthesis.

- Reference :

2-Hydroxy-5-((4-((2-Pyridinylamino)sulfonyl)phenyl)azo)benzoic Acid

- Structure : Features an azo group and pyridine-linked sulfamoyl substituent on a benzoic acid core.

- Key Differences: Electronic Properties: Azo group introduces conjugation, likely enhancing UV-Vis absorption for applications in dyes or sensors. Solubility: Pyridine sulfamoyl group may reduce solubility in non-polar solvents compared to morpholine sulfonyl.

- Reference :

Comparative Data Table

Research Findings and Implications

- Morpholine vs. Piperidine : Morpholine’s oxygen enhances polarity and hydrogen bonding, critical for solubility and target engagement in drug design. Piperidine analogs may prioritize lipophilicity for blood-brain barrier penetration .

- Core Structure Impact : Benzoic acid derivatives offer acidity for salt formation, while benzimidazoles provide aromatic heterocycles for π-π stacking in enzyme active sites .

- Thermal Stability : Sulfonyl chlorides exhibit higher mp due to strong intermolecular forces, whereas benzimidazoles decompose at lower temperatures, suggesting benzoic acid derivatives may balance stability and reactivity .

- Cost Considerations : High reagent costs (e.g., JPY 48,500/g for sulfonyl chloride) highlight challenges in large-scale synthesis .

Preparation Methods

Sulfonation with Morpholine-4-sulfonyl Chloride

The chlorinated position 5 is then subjected to sulfonation. Chlorosulfonic acid (ClSO₃H) introduces a sulfonyl chloride group at position 5, which reacts with morpholine in dichloromethane at 0–25°C. This step leverages the electrophilic aromatic substitution mechanism, with yields ranging from 65% to 78% after purification via recrystallization.

Key Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Pyrrolidine, K₂CO₃ | DMF | 80°C | 82% |

| 2 | ClSO₃H, morpholine | DCM | 0–25°C | 73% |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Sulfonyl Group Installation

A boronic acid derivative, such as (4-(morpholinosulfonyl)phenyl)boronic acid, is coupled with 5-bromo-2-(pyrrolidin-1-yl)benzoic acid using Pd(dppf)Cl₂ as a catalyst. The reaction proceeds in a dioxane/water mixture with Cs₂CO₃ as a base at 100°C, achieving 74% yield.

Optimization of Coupling Efficiency

Microwave-assisted Suzuki reactions (120°C, 40 min) enhance reaction rates, while ultrasonic irradiation improves mixing and reduces byproducts. Catalyst loading at 5–10 mol% and degassed solvents are critical for preventing palladium black formation.

Comparative Coupling Data:

| Boronic Acid | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| 4-(Morpholinosulfonyl)phenyl | Pd(dppf)Cl₂ | Dioxane/H₂O | 6h | 74% |

| 2-Methyl-4-(morpholinosulfonyl)phenyl | Pd(PPh₃)₄ | DMF | 40min | 68% |

Multi-Component One-Pot Synthesis Under Ultrasound Irradiation

Reaction Design and Mechanistic Insights

Inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses, a one-pot assembly of 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is feasible. Ethyl acetoacetate, morpholine-4-sulfonamide, and pyrrolidine react in 50% ethanol under ultrasound (40°C, 20 min), with InCl₃ (20 mol%) facilitating Knoevenagel condensation and cyclization.

Advantages of Ultrasonic Activation

Ultrasound irradiation (25 kHz) accelerates mass transfer and reduces reaction times by 50% compared to conventional heating. This method avoids intermediate isolation, achieving 85–90% yield with high atom economy.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | InCl₃ (20 mol%) |

| Solvent | 50% EtOH |

| Temperature | 40°C |

| Time | 20 min |

Oxidation Methods for Carboxylic Acid Formation

Oxidative Conversion of Methyl Groups

Analogous to p-carboxybenzene sulfonamide synthesis, 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)toluene is oxidized using O₂ (1 atm) in acetic acid with a nitroxide radical catalyst (e.g., TEMPO) and Co(OAc)₂. The methyl group at position 1 is selectively oxidized to a carboxylic acid over 12 hours at 80°C, yielding 70–75% product.

Alternative Oxidants and Selectivity

KBrO₃ in H₂SO₄ offers a heavy metal-free pathway but requires rigorous pH control to prevent over-oxidation. Comparative studies show TEMPO/Co(OAc)₂ systems provide superior regioselectivity (>95%).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, scalable | Multiple steps, halogenated precursors | 65–78% |

| Suzuki Coupling | Precise sulfonyl installation | Costly catalysts, boronic acid availability | 68–74% |

| One-Pot Ultrasound | Time-efficient, green solvents | Requires specialized equipment | 85–90% |

| Oxidation | Direct methyl conversion | Over-oxidation risks | 70–75% |

Q & A

Q. What are the standard protocols for synthesizing 5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid?

The synthesis typically involves sulfonation of a benzoic acid precursor followed by coupling with morpholine and pyrrolidine derivatives. Key steps include:

- Sulfonation : Introducing the morpholine-4-sulfonyl group using chlorosulfonic acid or sulfur trioxide in anhydrous conditions .

- Coupling reactions : Utilizing Buchwald-Hartwig amination or nucleophilic substitution to attach the pyrrolidine moiety to the benzoic acid core .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation : Single-crystal X-ray diffraction (as demonstrated for structurally related benzoic acid derivatives) resolves bond angles, torsion angles, and crystallographic disorder .

- Mass spectrometry : High-resolution FT-ICR MS or Orbitrap-based systems provide accurate molecular weight and fragmentation patterns .

- NMR spectroscopy : H and C NMR confirm substitution patterns, with DEPT-135 distinguishing CH and CH groups .

Q. How does the compound’s solubility and stability vary under different pH conditions?

- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) due to the sulfonyl and carboxylic acid groups. Protonation of the pyrrolidine nitrogen at acidic pH increases aqueous solubility .

- Stability : Degrades under strong acidic/basic conditions via hydrolysis of the sulfonyl group. Stability studies recommend storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Models charge distribution at the sulfonyl and pyrrolidine sites to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding with the morpholine oxygen and benzoic acid carboxylate .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Case study : X-ray data for 2-[2-hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid revealed structural disorder in the pyrrolidine ring, which NMR could not resolve. Complementary techniques (e.g., IR spectroscopy) validated dynamic conformational changes .

- Mitigation : Use temperature-controlled NMR to reduce motion artifacts and compare computational (DFT-optimized) vs. experimental geometries .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions for sulfonation (e.g., dichloromethane vs. THF) .

- Byproduct analysis : LC-MS monitors intermediates like 2-chloro-5-[2-[[4-morpholinylphenyl]methylidene]hydrazinyl]benzoic acid, a common side product during coupling .

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs)?

- In vitro assays : Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) quantify affinity for targets like PPM1B or PPARG .

- Structure-activity relationship (SAR) : Modifying the pyrrolidine ring (e.g., substituting with piperidine) alters selectivity, as seen in analogs like 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid .

Methodological Considerations

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes for sulfonation steps.

- Anhydrous solvents (e.g., DMF stored over molecular sieves) prevent hydrolysis of the morpholine-sulfonyl group .

Q. How to design a stability-indicating assay for this compound?

- Forced degradation : Expose to UV light, heat, and oxidative (HO) conditions. Monitor degradation products via UPLC-PDA-MS .

- Validation : Follow ICH guidelines Q1A(R2) and Q2(R1) for precision, accuracy, and detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.